molecular formula C14H22BN3O4 B594205 (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid CAS No. 1264178-71-3

(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid

Cat. No. B594205
CAS RN: 1264178-71-3
M. Wt: 307.157
InChI Key: JVDLSFUUCUIPIJ-UHFFFAOYSA-N
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Description

“(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C14H22BN3O4 . It is also known by its IUPAC name, [6- [4- [ (2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]boronic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: B (C1=NC (=CC=C1)N2CCN (CC2)C (=O)OC © ©C) (O)O . This notation provides a way to represent the structure using ASCII strings. The compound has a boronic acid group attached to a pyridine ring, which is further connected to a piperazine ring via a nitrogen atom .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 307.16 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are both 307.1703364 g/mol . The topological polar surface area of the compound is 86.1 Ų .

Mechanism of Action

The mechanism of action for this compound is not specified in the retrieved data .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the retrieved data .

properties

IUPAC Name

[6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BN3O4/c1-14(2,3)22-13(19)18-9-7-17(8-10-18)12-6-4-5-11(16-12)15(20)21/h4-6,20-21H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDLSFUUCUIPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694455
Record name {6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridin-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1264178-71-3
Record name {6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridin-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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